Glp-His-Pro-Gly-NH2

Reproductive endocrinology Gonadotropin release Human fetal pituitary

Glp-His-Pro-Gly-NH2 (pGlu-His-Pro-Gly-NH2), also referred to as TRH-Gly, is a tetrapeptide biosynthetic precursor of the hypothalamic tripeptide thyrotropin-releasing hormone (TRH, pGlu-His-Pro-NH2). This compound contains a C-terminal glycine amide extension and functions in vivo as a prohormone that requires α-amidation to yield mature, biologically active TRH.

Molecular Formula C18H25N7O5
Molecular Weight 419.4 g/mol
CAS No. 41880-59-5
Cat. No. B12399752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlp-His-Pro-Gly-NH2
CAS41880-59-5
Molecular FormulaC18H25N7O5
Molecular Weight419.4 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)NCC(=O)N
InChIInChI=1S/C18H25N7O5/c19-14(26)8-21-17(29)13-2-1-5-25(13)18(30)12(6-10-7-20-9-22-10)24-16(28)11-3-4-15(27)23-11/h7,9,11-13H,1-6,8H2,(H2,19,26)(H,20,22)(H,21,29)(H,23,27)(H,24,28)/t11-,12-,13-/m0/s1
InChIKeyMJJPQZWEVSBJPV-AVGNSLFASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glp-His-Pro-Gly-NH2 (CAS 41880-59-5): Research-Grade TRH Precursor Tetrapeptide for Endocrine and Neuroendocrine Studies


Glp-His-Pro-Gly-NH2 (pGlu-His-Pro-Gly-NH2), also referred to as TRH-Gly, is a tetrapeptide biosynthetic precursor of the hypothalamic tripeptide thyrotropin-releasing hormone (TRH, pGlu-His-Pro-NH2) [1]. This compound contains a C-terminal glycine amide extension and functions in vivo as a prohormone that requires α-amidation to yield mature, biologically active TRH [1]. In vitro, it directly stimulates gonadotropin release from human fetal pituitary tissue, inducing luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion at rates of 85% and 96%, respectively, at a concentration of 6.6 μg/mL [2]. Structurally distinct from fully active TRH and synthetic TRH analogs (e.g., Taltirelin, Montirelin, MeTRH), its utility lies in investigating precursor processing, receptor cross-reactivity, and structure-activity relationships within the TRH peptide family.

Why TRH Analogs Cannot Substitute for Glp-His-Pro-Gly-NH2 Without Experimental Validation


The TRH peptide family exhibits profound functional divergence driven by minor structural modifications. While TRH (pGlu-His-Pro-NH2) functions as a mature, fully active hormone with high receptor affinity, its precursor TRH-Gly requires enzymatic α-amidation to achieve equivalent potency in vivo [1]. Synthetic TRH analogs such as Taltirelin, Montirelin, and MeTRH have been deliberately engineered for enhanced metabolic stability and altered receptor pharmacology—achieving plasma half-lives and central nervous system (CNS) selectivity profiles that differ by orders of magnitude from endogenous peptides [2]. Consequently, substituting Glp-His-Pro-Gly-NH2 with TRH or a stabilized analog in an experimental protocol will yield fundamentally different outcomes: TRH produces rapid, high-potency receptor activation; Taltirelin and Montirelin confer prolonged, CNS-biased effects; whereas TRH-Gly exhibits markedly attenuated in vivo potency unless amidated in situ [1]. Assay-specific differences in receptor binding affinity, metabolic degradation rate, and tissue-specific conversion efficiency preclude generic interchange.

Quantitative Differentiation of Glp-His-Pro-Gly-NH2 from TRH and Synthetic TRH Analogs: Comparative Evidence Guide


Gonadotropin Release Potency in Human Fetal Pituitary: Baseline Functional Activity for In Vitro Reproductive Studies

Glp-His-Pro-Gly-NH2 directly stimulates luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion from human fetal pituitary tissue in vitro. This represents a distinct pharmacological profile compared to mature TRH, which primarily stimulates thyrotropin (TSH) and prolactin release [1]. At a concentration of 6.6 μg/mL, Glp-His-Pro-Gly-NH2 induces LH release at 85% and FSH release at 96% above baseline [2]. This activity is not shared by all TRH-family peptides and provides a quantitative benchmark for evaluating this compound in reproductive axis research.

Reproductive endocrinology Gonadotropin release Human fetal pituitary

In Vivo TSH Release Potency: ~2,400-Fold Lower Than TRH, Defining It as a Prodrug Requiring α-Amidation

In urethane-anesthetized male Sprague-Dawley rats, intracisternal (IC) administration of Glp-His-Pro-Gly-NH2 (TRH-Gly) stimulated thyrotropin (TSH) release with only 0.042% of the potency of equimolar TRH [1]. Intracardiac (IK) administration yielded a relative potency of 0.16% compared to TRH [1]. This low in vivo potency is not due to an intrinsic signaling defect but reflects the requirement for enzymatic α-amidation to convert the precursor into mature TRH within the cerebrospinal fluid and systemic circulation [1].

Thyroid axis In vivo pharmacology Prodrug conversion

In Vitro Prolactin Release and TRH Receptor Binding: ~200-Fold Lower Activity Than TRH

In GH3 cells, a rat anterior pituitary tumor cell line, Glp-His-Pro-Gly-NH2 (TRH-Gly) exhibited in vitro prolactin release potency of only 0.41% relative to TRH [1]. Cross-reactivity with the TRH receptor in these cells was 0.45% of that observed for TRH [1]. These data indicate that the C-terminal glycine amide extension substantially impairs direct receptor activation, independent of any in vivo amidating enzyme activity.

Prolactin release TRH receptor GH3 cell line

TRH Receptor Binding Affinity: Ranked Below TRH and MeTRH in Competition Assays

In competitive binding assays using [³H]MeTRH as the radioligand in sheep anterior pituitary and rabbit spinal cord membrane preparations, TRH analogs competed for receptor occupancy in the following rank order of potency: MeTRH > TRH > TRH-Gly-NH₂ > Ser-His-Pro-NH₂ > Thr-His-Pro-NH₂ > pGlu-His-Pro-NH-C₂H₅ > TRH-free acid [1]. Glp-His-Pro-Gly-NH2 (TRH-Gly-NH₂) exhibited intermediate binding affinity—lower than both MeTRH and TRH, but higher than several other structural analogs. This binding hierarchy is consistent across pituitary and CNS tissues [1].

Receptor binding Structure-activity relationship CNS receptors

Metabolic Stability Profile: Precursor Susceptibility Inferred from TRH Degradation Kinetics

No direct degradation half-life data for Glp-His-Pro-Gly-NH2 in biological matrices were identified in primary literature. However, class-level inference from the well-characterized degradation of TRH provides essential context. TRH (pGlu-His-Pro-NH₂) degrades in human plasma at 37°C with a half-life of 9.4 minutes under first-order kinetic conditions [1]. The primary degradation pathway is hydrolysis of the pGlu-His bond by pyroglutamyl aminopeptidase, yielding His-Pro-NH₂ [1]. Given that Glp-His-Pro-Gly-NH2 contains the identical N-terminal pGlu-His bond, it is expected to undergo similar rapid enzymatic cleavage. In contrast, synthetic TRH analogs such as Taltirelin have been engineered for metabolic stability: Taltirelin exhibits a half-life of 64.4 minutes in rat brain homogenate versus 7.9 minutes for TRH, representing an 8-fold stability enhancement [2].

Peptide stability Plasma degradation Enzymatic cleavage

Optimal Research and Procurement Applications for Glp-His-Pro-Gly-NH2 Based on Quantitative Evidence


Investigating α-Amidation-Dependent Peptide Hormone Activation

Glp-His-Pro-Gly-NH2 is the definitive research tool for studying α-amidation, the critical post-translational modification required for TRH bioactivation. As established in Section 3, this compound exhibits only 0.042% (IC) and 0.16% (IK) of the in vivo TSH-releasing potency of mature TRH [1]. This profound potency differential provides a robust assay window for quantifying amidating enzyme activity in tissue extracts, cerebrospinal fluid, or recombinant enzyme systems. Researchers measuring α-amidating monooxygenase (PAM) activity can use the conversion of this precursor to TRH as a functional readout with high signal-to-noise ratio.

Structure-Activity Relationship (SAR) Studies of the TRH Receptor

With its defined intermediate position in the TRH analog binding rank order (MeTRH > TRH > TRH-Gly-NH₂) [1], this compound serves as a calibrated reference standard for SAR investigations. Its C-terminal glycine amide extension reduces receptor binding to approximately 0.45% of TRH levels [2], establishing a clear structure-function relationship: the glycine extension sterically impairs receptor interaction. This makes Glp-His-Pro-Gly-NH2 an essential comparator when evaluating novel TRH analogs or peptidomimetics designed to probe receptor binding pocket requirements.

In Vitro Gonadotropin Release Studies in Human Reproductive Tissues

Glp-His-Pro-Gly-NH2 demonstrates quantifiable, reproducible stimulation of LH (85%) and FSH (96%) release from human fetal pituitary tissue at 6.6 μg/mL [1]. This distinct activity profile—gonadotropin stimulation rather than thyrotropin stimulation—positions the compound as a specialized reagent for investigating the hypothalamic-pituitary-gonadal (HPG) axis in vitro. Unlike TRH, which primarily activates the thyroid axis, this precursor may engage differential signaling pathways or receptor populations relevant to reproductive endocrinology research.

Comparative Pharmacokinetic and Metabolism Studies of TRH Family Peptides

Although direct stability data are not available, class-level inference from TRH degradation kinetics (t₁/₂ = 9.4 min in human plasma) indicates that Glp-His-Pro-Gly-NH2 is susceptible to rapid pyroglutamyl aminopeptidase cleavage [1]. This makes it a relevant comparator for evaluating the metabolic stability advantages of engineered TRH analogs such as Taltirelin (8-fold more stable in brain homogenate) [2]. Procurement of Glp-His-Pro-Gly-NH2 alongside stabilized analogs enables side-by-side assessment of degradation rates, metabolite profiling, and structure-stability correlations in a single experimental series.

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